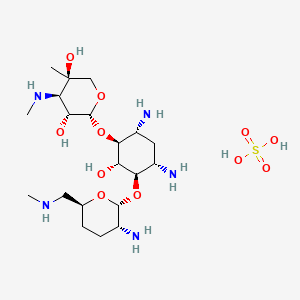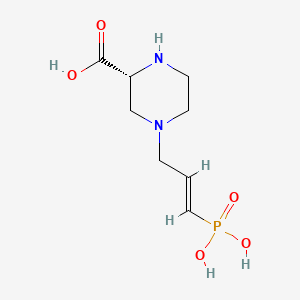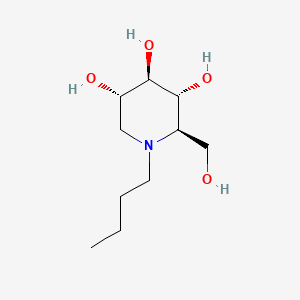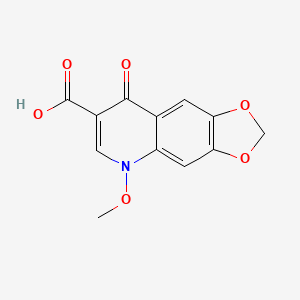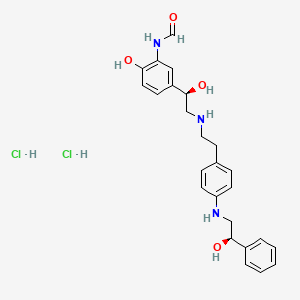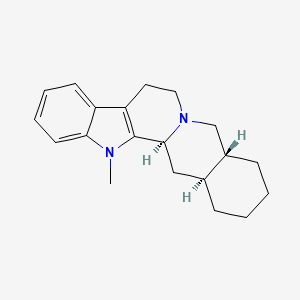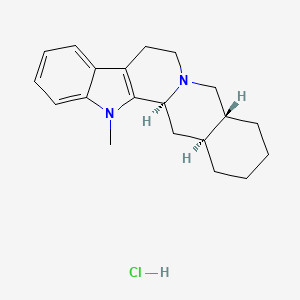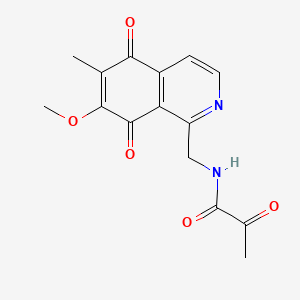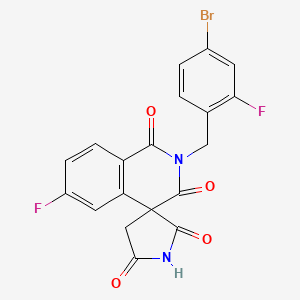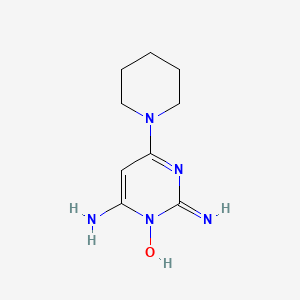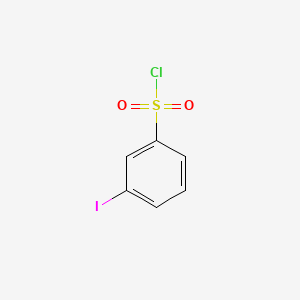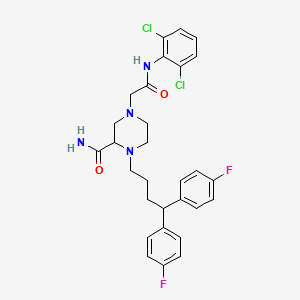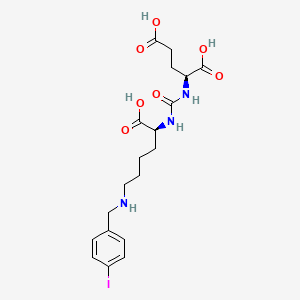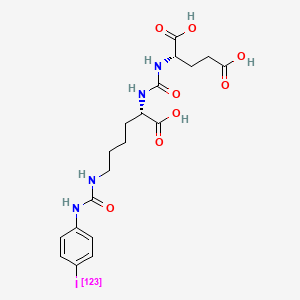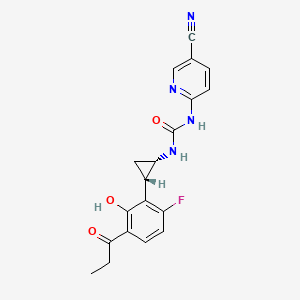
MIV-150
Descripción general
Descripción
MIV-150 es un inhibidor de la transcriptasa inversa no nucleósido que ha demostrado una potente actividad antiviral contra el virus de la inmunodeficiencia humana (VIH) y el virus del herpes simple (VHS). A menudo se formula con acetato de zinc y carragenina para mejorar su eficacia y seguridad en la prevención de infecciones virales .
Aplicaciones Científicas De Investigación
MIV-150 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de los inhibidores de la transcriptasa inversa no nucleósidos.
Biología: Investigado por sus efectos sobre la replicación viral y los mecanismos de resistencia.
Medicina: Explorado como un posible microbicida para prevenir infecciones por VIH y VHS.
Industria: Utilizado en el desarrollo de formulaciones antivirales y sistemas de administración de fármacos
Mecanismo De Acción
MIV-150 ejerce sus efectos uniéndose a la enzima transcriptasa inversa del VIH, inhibiendo así la transcripción del ARN viral a ADN. Esto evita la replicación del virus y reduce la carga viral en individuos infectados. Los objetivos moleculares incluyen el sitio activo de la enzima transcriptasa inversa, y las vías involucradas están relacionadas con la inhibición de la replicación viral .
Análisis Bioquímico
Biochemical Properties
MIV-150 interacts with the enzyme reverse transcriptase, a key player in the replication of HIV . It acts as an allosteric inhibitor, blocking the elongation of viral DNA and thereby inhibiting viral replication . This compound has shown to have EC50 values in the subnanomolar to nanomolar range against wild type and NNRTI or RT-resistant HIVs .
Cellular Effects
This compound has a broad antiviral activity in primary cells . It has been shown to effectively inactivate free virus, and its combination with zinc acetate has demonstrated an additive antiviral effect . This compound influences cell function by preventing the replication of HIV, thereby reducing the viral load within the cells .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of the reverse transcriptase enzyme. As an NNRTI, this compound binds to an allosteric site of the enzyme, causing a conformational change that inhibits the enzyme’s ability to synthesize DNA from viral RNA .
Temporal Effects in Laboratory Settings
In vitro resistance selection studies have revealed that previously described NNRTI-resistant mutations were selected by this compound . Resistant virus was not selected when cultured in the presence of both zinc acetate and this compound, indicating the potency and breadth of the this compound/zinc acetate combination .
Dosage Effects in Animal Models
In macaque studies, the combination of this compound with zinc acetate provided significant protection against vaginal simian-human immunodeficiency virus-RT (SHIV-RT) challenge
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de MIV-150 implica la preparación de un análogo de PETT-ureaLas condiciones de reacción generalmente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas de control de calidad rigurosas para mantener la consistencia y seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
MIV-150 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Compuestos Similares
- Nevirapina
- Efavirenz
- Etravirina
- Rilpivirina
Singularidad
MIV-150 es único en su combinación con acetato de zinc y carragenina, lo que mejora su actividad antiviral y su perfil de seguridad. A diferencia de otros inhibidores de la transcriptasa inversa no nucleósidos, this compound ha demostrado eficacia en modelos in vitro e in vivo, lo que lo convierte en un candidato prometedor para su posterior desarrollo .
Propiedades
IUPAC Name |
1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPHEWJJTGPRSL-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)[C@@H]2C[C@@H]2NC(=O)NC3=NC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177773 | |
| Record name | MIV 150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231957-54-3 | |
| Record name | MIV 150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231957543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIV 150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIV-150 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824VSI942Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


